Methyl 4-(2-((2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate
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Description
Methyl 4-(2-((2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
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Biological Activity
Methyl 4-(2-((2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoacetamido)benzoate, identified by the CAS number 2034449-61-9, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity across various biological systems, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H21N3O4S, with a molecular weight of approximately 387.5 g/mol. Its structure features a benzoate moiety linked to an azetidine and thiophene derivative, which may contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₁N₃O₄S |
Molecular Weight | 387.5 g/mol |
CAS Number | 2034449-61-9 |
Chemical Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of azetidine and thiophene rings through cyclization and cross-coupling methods. The synthetic routes are crucial for ensuring the purity and yield of the final product.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator within specific cellular pathways.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing azetidine and thiophene groups have shown effectiveness against a range of bacterial strains.
A study reported the minimum inhibitory concentration (MIC) of related compounds against common pathogens:
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Azetidine derivative A | 50 | E. coli |
Thiophene derivative B | 25 | S. aureus |
Methyl benzoate derivative | 10 | Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3).
The following table summarizes the findings:
Cell Line | IC₅₀ (μM) | Effect |
---|---|---|
MDA-MB-231 | 15 | Moderate inhibition |
SK-Hep-1 | 20 | Significant inhibition |
NUGC-3 | 25 | Low inhibition |
Case Studies
- Study on Antiviral Properties : A recent investigation into non-covalent inhibitors of SARS-CoV-2 highlighted similar compounds that inhibit viral proteases, suggesting potential applications in antiviral therapy for this compound as well .
- Neuroprotective Effects : Another study evaluated the neuroprotective capabilities of related thiophene derivatives in models of ischemia/reperfusion injury, demonstrating their ability to attenuate neuronal damage through reactive oxygen species (ROS) scavenging .
Properties
IUPAC Name |
methyl 4-[[2-[[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-26-19(25)13-3-5-15(6-4-13)21-18(24)17(23)20-11-16(22-8-2-9-22)14-7-10-27-12-14/h3-7,10,12,16H,2,8-9,11H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCAKBWPBIPFDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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